tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Description
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a chiral spirocyclic compound characterized by a 1-oxa-4-azaspiro[5.5]undecane core, a tertiary-butyl carbamate protecting group, and an amino substituent at the 7-position.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (6S,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m0/s1 |
InChI Key |
UVNQOHDCZZUHKK-FZMZJTMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCCC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Amino Alcohol Precursors
A widely adopted strategy involves cyclizing amino alcohol derivatives under acidic conditions. For example, treatment of (2S,3S)-2-aminocyclohexanol with a diethyl acetal in HCl/EtOH induces spiroannulation, forming the 1-oxa-4-azaspiro[5.5] framework. This method, adapted from spiro proline syntheses, achieves yields of 68–72% but requires rigorous temperature control (-10°C to 25°C) to minimize racemization.
Ring-Closing Metathesis (RCM) of Diene Intermediates
Ruthenium-catalyzed RCM offers a stereocontrolled route to the spiro core. Starting from a Boc-protected diene precursor (e.g., tert-butyl (2S,3S)-2-allyloxy-3-vinylcyclohexylcarbamate), Grubbs II catalyst (5 mol%) promotes cyclization in refluxing dichloromethane. This method, detailed in patent CN110483369B, delivers the spirocycle in 85% yield with >99% ee, albeit requiring expensive catalysts.
Table 1: Comparison of Spiro Ring Formation Methods
| Method | Yield (%) | ee (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Acid-catalyzed | 68–72 | 92–94 | Moderate | Racemization risk |
| RCM | 85 | >99 | High | Catalyst cost |
| Reductive amination | 78 | 90 | High | Diastereomer separation |
Stereochemical Control Strategies
Chiral Pool Synthesis from (S)-Prolinol Derivatives
Starting from enantiomerically pure (S)-prolinol, a four-step sequence installs the spirocyclic framework:
-
Boc protection : Prolinol reacts with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ (93% yield).
-
Oxidation : Swern oxidation converts the alcohol to a ketone.
-
Spirocyclization : Treatment with trimethylsilyl cyanide (TMSCN) and BF₃·OEt₂ induces ring expansion (78% yield).
-
Amination : Reductive amination with NH₄OAc/NaBH₃CN introduces the 7-amino group (65% yield).
This approach leverages the inherent chirality of prolinol but faces challenges in scaling the reductive amination step.
Asymmetric Hydrogenation of Enamine Intermediates
A more scalable route involves hydrogenating enamine precursors using chiral catalysts. For instance, [(R)-Binap]RuCl₂ catalyzes the reduction of tert-butyl (6E,7E)-7-cyano-1-oxa-4-azaspiro[5.5]undec-6-ene-4-carboxylate under 50 bar H₂, affording the (6S,7S)-diastereomer in 91% yield and 98% ee. This method, adapted from spiro[2.4]heptane syntheses, demonstrates excellent reproducibility at kilogram scale.
Functionalization and Protecting Group Strategies
Carboxylation at the 4-Position
The ChemRxiv protocol employs sec-butyllithium (1.2 equiv) and TMEDA in THF at -78°C to deprotonate the spirocyclic amine, followed by CO₂ quench (1 atm, 48 hr). This carboxylation method achieves 69–77% yields for analogous compounds, though the target’s Boc group necessitates prior protection:
Introduction of the 7-Amino Group
Late-stage amination via Curtius rearrangement avoids racemization:
-
Convert 7-hydroxy derivative to azide with DPPA/DBU (82% yield).
-
Thermally rearrange to isocyanate (toluene, 110°C, 2 hr).
-
Hydrolyze isocyanate to amine (HCl/THF/H₂O, 76% yield).
This three-step sequence preserves the (6S,7S) configuration while introducing the amino group.
Industrial-Scale Synthesis Considerations
The patent CN110483369B outlines a cost-effective route suitable for >100 kg batches:
-
Spiro ring formation : RCM with Grubbs II catalyst (cyclohexane, 40°C, 12 hr).
-
Boc protection : In-situ treatment with Boc₂O without intermediate purification.
-
Crystallization-induced asymmetric transformation : Recrystallize from heptane/EtOAc to elevate ee from 92% to >99.5%.
This process achieves an overall yield of 63% with <0.5% total impurities, meeting ICH Q3A guidelines.
Comparative Analysis of Methodologies
Yield vs. Stereochemical Purity Tradeoffs
While RCM provides superior ee (>99%), its reliance on ruthenium catalysts increases costs (estimated $1,200/kg). Acid-catalyzed cyclization offers better economics ($300/kg) but requires chiral resolution steps. Hybrid approaches using enzymatic resolution (Candida antarctica lipase B) bridge this gap, delivering 98% ee at $450/kg.
Environmental Impact
Life-cycle assessments reveal:
-
RCM route : 12.6 kg CO₂-eq/kg product (primarily from catalyst synthesis).
-
Reductive amination route : 8.2 kg CO₂-eq/kg (solvent recovery critical).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Enantiomers and Racemates
- (6R,7R)-Enantiomer : The (6R,7R) enantiomer (CAS 1932341-80-4) shares identical molecular formula (C₁₄H₂₆N₂O₃) and weight (270.37 g/mol) with the target compound but differs in stereochemistry . Such enantiomeric pairs often exhibit divergent biological activities and crystallization behaviors.
- Racemic Mixture: The racemic form (Racemic-(6r',7r')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate) is highlighted in , which notes significant safety concerns, including toxicity and environmental hazards. This contrasts with the lack of safety data for the pure (6S,7S) form, suggesting stereochemistry may influence handling requirements .
Functional Group Modifications
- 9-Oxo Derivative: tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) replaces the amino group with a ketone, reducing hydrogen-bond donor capacity. This alteration likely decreases solubility in polar solvents compared to the amino-substituted target compound .
- Its molecular weight (305.39 g/mol) is significantly higher than the target compound’s 270.37 g/mol .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen-Bonding Capacity | Solubility Insights |
|---|---|---|---|---|
| Target (6S,7S)-amino spiro compound | 270.37 | Amino, ether | Donor (NH₂), acceptor (O) | Moderate (polar solvents) |
| (6R,7R)-Enantiomer | 270.37 | Amino, ether | Same as target | Similar to target |
| 9-Oxo derivative (CAS 873924-08-4) | 283.34 | Ketone, ether | Acceptor (C=O) only | Lower polarity |
| Thia-substituted analog (CAS 2309469-05-2) | 305.39 | Sulfone, ether | Acceptor (SO₂) | Likely hydrophobic |
Data compiled from .
Biological Activity
The compound tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS Number: 1932808-85-9) is a synthetic organic molecule notable for its unique spirocyclic structure, which incorporates a tert-butyl group, an amino group, and a carboxylate group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.37 g/mol. Its specific stereochemistry at the 6 and 7 positions contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 1932808-85-9 |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators. The spirocyclic structure may play a critical role in its interaction with specific cellular targets, enhancing its efficacy against tumor cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key signaling pathways, potentially leading to altered gene expression and cellular responses.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Virginia Commonwealth University, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, with a minimum inhibitory concentration (MIC) determined at 25 µM for certain strains.
Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after 48 hours of exposure.
Q & A
What are the key synthetic methodologies for preparing tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis involves multi-step reactions, including cyclization and functional group protection. A reported method uses iridium-catalyzed amination under mild conditions (e.g., 70°C in DMF) to achieve high yields (98%) and stereochemical fidelity . Critical parameters include solvent choice (e.g., THF for amine coupling), temperature control to avoid side reactions, and purification via silica gel chromatography (hexane:ethyl acetate gradients) . Oxidation (e.g., H₂O₂) and reduction (e.g., NaBH₄) steps require precise stoichiometry to maintain the spirocyclic core integrity .
How can researchers optimize the enantiomeric excess (ee) during asymmetric synthesis of this compound?
Answer:
Enantioselectivity is enhanced using chiral catalysts (e.g., iridium complexes) and controlled reaction kinetics. Post-synthesis, HPLC with chiral columns (e.g., Daicel® CHIRALPAK) quantifies ee (reported up to 95%) . Temperature modulation (0–25°C) during nucleophilic substitutions minimizes racemization .
What analytical techniques are critical for characterizing the spirocyclic structure and stereochemistry?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spiro junction (e.g., δ 1.4 ppm for tert-butyl protons) and stereocenters .
- HRMS : Validates molecular weight (e.g., m/z 270.37 for [M+H]⁺) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
How does the compound’s reactivity in nucleophilic substitutions compare to similar azaspiro compounds?
Answer:
The amino group exhibits higher nucleophilicity than analogs with ester or cyano substituents. For example, alkylation with benzyl bromide proceeds at 80% yield in DCM, whereas tert-butyl 2-cyano-7-azaspiro analogs show <50% reactivity due to steric hindrance .
What storage conditions ensure long-term stability in research settings?
Answer:
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid moisture and light to prevent degradation of the labile tert-butyl carbamate group .
What strategies enable scalable synthesis while preserving stereochemical integrity?
Answer:
Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amine coupling). Automated column chromatography (e.g., Biotage® systems) ensures consistent purity (>95%) during scale-up . Process analytical technology (PAT) monitors reaction progression in real-time .
How can contradictions in reported biological activities between this compound and analogs be resolved?
Answer:
Perform structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., tert-butyl vs. benzyl groups). In vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) clarify functional group contributions .
What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Answer:
- Preparative HPLC : C18 columns (ACN:H₂O gradients) resolve closely related impurities.
- Recrystallization : Use tert-butyl methyl ether/hexane for high-purity crystals .
How do reaction mechanisms for oxidation and reduction differ between this compound and non-spirocyclic amines?
Answer:
The spirocyclic structure stabilizes transition states during oxidation (e.g., H₂O₂ forms a stable oxo derivative at C7). Reduction with LiAlH₄ selectively targets the carbamate without ring-opening, unlike linear amines, which undergo over-reduction .
What safety protocols are critical when handling this compound in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
